1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886531
InChI: InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(17)14-7-5-6-13-8-12(14,4)9(15)16;/h13H,5-8H2,1-4H3,(H,15,16);1H
SMILES:
Molecular Formula: C12H23ClN2O4
Molecular Weight: 294.77 g/mol

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC15886531

Molecular Formula: C12H23ClN2O4

Molecular Weight: 294.77 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H23ClN2O4
Molecular Weight 294.77 g/mol
IUPAC Name 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(17)14-7-5-6-13-8-12(14,4)9(15)16;/h13H,5-8H2,1-4H3,(H,15,16);1H
Standard InChI Key UAIQMDOOBFPUKN-UHFFFAOYSA-N
Canonical SMILES CC1(CNCCCN1C(=O)OC(C)(C)C)C(=O)O.Cl

Introduction

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is a complex organic compound that plays a significant role in organic synthesis and pharmaceutical applications. It belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. This compound is particularly noted for its tert-butoxycarbonyl protecting group, which enhances the stability of the molecule and facilitates its use as an intermediate in various chemical reactions.

Synthesis and Applications

The synthesis of this compound typically involves several steps, often starting from simpler diazepane derivatives. The tert-butoxycarbonyl group serves as a protecting group, stabilizing reactive intermediates and allowing for selective functionalization without unwanted side reactions. In biological contexts, derivatives of this compound may interact with specific receptors or enzymes due to their structural similarities to naturally occurring compounds, potentially influencing pharmacological activity.

Comparison with Related Compounds

Related compounds, such as tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, share similar structures and applications. These compounds have molecular formulas like C11H22N2O2 and molecular weights around 214.30 g/mol . They are used in organic synthesis and have potential applications in drug development.

CompoundMolecular FormulaMolecular WeightCAS Number
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylateC11H22N2O2214.30 g/mol1260422-99-8
(S)-1-BOC-2-METHYL- DIAZEPANEC11H22N2O2214.3 g/mol194032-32-1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator